4-(Bromomethyl)-2-methyloxane
Overview
Description
4-(Bromomethyl)-2-methyloxane, also known as 4-bromo-2-methyl-1-pentanol, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid with a low boiling point and a low melting point. The compound is soluble in water and alcohol, and is insoluble in ether. This compound has been used as a reagent in organic synthesis, as well as in analytical chemistry and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
4-(Bromomethyl)-2-methyloxane and related compounds are used in synthetic chemistry for the preparation of various chemical structures. For example, Atasoy and Karaböcek (1992) demonstrated its use in the preparation of 4,5-Dimethylene-1,2-dioxane and derived Diels-Alder adducts (Atasoy & Karaböcek, 1992).
It has been used in the synthesis of complex molecules such as 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, as demonstrated by Wakita et al. (1990), highlighting its role in the creation of novel compounds (Wakita et al., 1990).
Spectroscopic and Structural Investigations
- Carthigayan et al. (2014) conducted spectroscopic and structural investigations of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and its derivatives, which are closely related to this compound. These studies help in understanding the electronic properties and reactive sites of such molecules (Carthigayan et al., 2014).
Cyclisation and Chemical Transformations
- The compound has been explored for its potential in cyclisation reactions and chemical transformations. Hindson et al. (1993) studied the cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes, providing insight into its chemical behavior and potential applications in synthetic pathways (Hindson et al., 1993).
Application in Organic Synthesis
- This compound is used in the synthesis of various organic compounds. Patil and Luzzio (2016) demonstrated its utility in synthesizing extended oxazoles, indicating its versatility in organic synthesis (Patil & Luzzio, 2016).
Conformational Analysis
- The compound and its derivatives have been the subject of conformational analysis studies. Khazhiev et al. (2018, 2019) conducted detailed studies on the structure and conformation of related bromomethyl compounds, contributing to a deeper understanding of their molecular structure (Khazhiev et al., 2018); (Khazhiev et al., 2019).
Synthesis of Antibiotics
- Xiao Xu-hui (2004) utilized a derivative of this compound in the synthesis of Lenampicillium Hydrochloride, an antibiotic, demonstrating its potential in pharmaceutical applications (Xiao Xu-hui, 2004).
properties
IUPAC Name |
4-(bromomethyl)-2-methyloxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCCUYBFCLNIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1542548-50-4 | |
Record name | 4-(bromomethyl)-2-methyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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